An In-Depth Technical Guide to (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound, (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine. As a molecule incorporating both the electron-rich thiophene and the electron-deficient pyrazine ring systems, this compound is of significant interest for its potential applications in medicinal chemistry and materials science. This document outlines a predictive analysis of its physicochemical properties, spectroscopic data, and potential biological activities, drawing upon established knowledge of its constituent chemical moieties. Detailed, step-by-step experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.
Introduction: The Scientific Rationale
The convergence of thiophene and pyrazine heterocycles in a single molecular framework presents a compelling case for exploration in drug discovery and materials science. Thiophene and its derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The thiophene ring is often employed as a bioisostere for a phenyl ring, offering modulation of metabolic stability and physicochemical properties.[4][5][6] Pyrazine derivatives are also integral to numerous biologically active compounds and approved drugs, exhibiting a wide array of therapeutic effects.[7]
The target molecule, (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine, combines these two privileged scaffolds with a primary aminomethyl group, a common feature in many pharmacologically active agents that can participate in key hydrogen bonding interactions with biological targets. The juxtaposition of the electron-donating thiophene and the electron-withdrawing pyrazine is anticipated to impart unique electronic and conformational properties, making it a promising candidate for investigation.
Proposed Synthesis
Currently, there is no published synthetic route for (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine. The following proposed synthesis is based on well-established palladium-catalyzed cross-coupling reactions and functional group transformations commonly employed in heterocyclic chemistry.[8][9][10][11]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the pivotal C-C bond between the thiophene and pyrazine rings. The aminomethyl group can be introduced via the reduction of a nitrile or an amide precursor.
Caption: Retrosynthetic analysis of (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine.
Synthetic Pathway
The proposed forward synthesis involves a three-step sequence starting from commercially available 2-chloropyrazine-3-carbonitrile.
Caption: Proposed synthetic workflow for (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Thiophen-2-yl)pyrazine-2-carbonitrile (Suzuki Coupling)
-
To a solution of 2-chloropyrazine-3-carbonitrile (1.0 eq) in a 4:1 mixture of dioxane and water, add thiophene-2-boronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine (Nitrile Reduction)
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of 3-(thiophen-2-yl)pyrazine-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.[12][13][14]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by column chromatography on silica gel or by acid-base extraction.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and the influence of its constituent functional groups.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C9H9N3S | Based on the chemical structure. |
| Molecular Weight | 191.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Heterocyclic compounds of this size are typically solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of the amine group may impart some water solubility, but the heterocyclic rings are largely nonpolar. |
| pKa | Estimated pKa of the aminomethyl group is around 8-9. | Similar to other primary benzylic amines. |
Predicted Spectroscopic Data
The following spectral data are predicted and can be used to confirm the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve dissolving 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆.[15]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine-H | 8.5 - 8.7 | d | ~2.5 |
| Pyrazine-H | 8.4 - 8.6 | d | ~2.5 |
| Thiophene-H | 7.6 - 7.8 | dd | ~5.0, 1.0 |
| Thiophene-H | 7.4 - 7.6 | dd | ~3.5, 1.0 |
| Thiophene-H | 7.1 - 7.3 | dd | ~5.0, 3.5 |
| -CH₂- | 4.0 - 4.2 | s | - |
| -NH₂ | 2.5 - 3.5 | br s | - |
Note: The chemical shifts of the pyrazine protons are influenced by the substitution pattern.[16][17]
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazine-C (quaternary) | 150 - 155 |
| Pyrazine-C (quaternary) | 145 - 150 |
| Pyrazine-CH | 142 - 146 |
| Pyrazine-CH | 140 - 144 |
| Thiophene-C (quaternary) | 138 - 142 |
| Thiophene-CH | 128 - 132 |
| Thiophene-CH | 127 - 131 |
| Thiophene-CH | 126 - 130 |
| -CH₂- | 45 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the primary amine and the aromatic rings.[18][19][20][21][22]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3250 (two bands) | Primary amine |
| C-H Stretch (aromatic) | 3100 - 3000 | Thiophene and pyrazine rings |
| C=N and C=C Stretch | 1600 - 1450 | Aromatic ring stretching |
| N-H Bend | 1650 - 1580 | Primary amine scissoring |
| C-N Stretch | 1335 - 1250 | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound.[23][24][25][26][27]
| Ion | Predicted m/z |
| [M+H]⁺ | 192.0590 |
| Molecular Ion (M⁺˙) | 191.0512 |
Potential Biological and Pharmacological Relevance
The structural motifs present in (3-(Thiophen-2-yl)pyrazin-2-yl)methanamine suggest several avenues for pharmacological investigation. The combination of thiophene and pyrazine rings is found in compounds with a broad spectrum of biological activities.
-
Anticancer Activity: Many thiophene and pyrazine derivatives have demonstrated potent anticancer properties.[1][7] The target molecule could be screened against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.
-
Kinase Inhibition: The pyrazine ring is a common scaffold in kinase inhibitors. The overall structure of the target molecule could potentially fit into the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Neurological Activity: The bioisosteric replacement of a phenyl ring with a thiophene ring has been shown to be well-tolerated in ligands for neurological targets such as NMDA receptors.[5][28]
-
Anti-inflammatory and Analgesic Effects: Thiophene derivatives have been reported to possess anti-inflammatory and analgesic properties.[29]
Characterization and Quality Control Workflow
A robust quality control workflow is essential to ensure the identity, purity, and stability of the synthesized compound.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of nitriles to amines [quimicaorganica.org]
- 14. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 21. wikieducator.org [wikieducator.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 29. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
